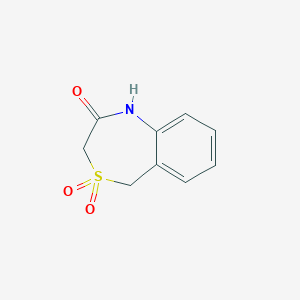
N1C(CS(CC2=C1C=CC=C2)(=O)=O)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the first paper, nitrogen-doped porous carbon nanosheets (N-CNS) are synthesized using a hydrothermal carbon coating of g-C3N4 nanosheets followed by a high-temperature treatment in N2. The g-C3N4 serves multiple roles as a template, nitrogen source, and porogen, leading to N-CNS with high nitrogen content . The second paper describes the synthesis of porous nitrogen-doped carbon (N-C) materials by pyrolyzing g-C3N4 embedded in glucose-derived carbon. The synthesis is performed at 900°C with a specific mass ratio of glucose to g-C3N4, resulting in materials with a large specific surface area, high porosity, and a significant fraction of pyridinic and graphitic nitrogen .
Molecular Structure Analysis
While the papers do not directly address the molecular structure of "N1C(CS(CC2=C1C=CC=C2)(=O)=O)=O", they do provide insights into the structural aspects of nitrogen-doped carbon materials. These materials feature a high degree of porosity and the presence of nitrogen functionalities such as pyridinic and graphitic nitrogen, which are crucial for their catalytic properties .
Chemical Reactions Analysis
The nitrogen-doped carbon materials discussed in the papers are primarily used as metal-free electrocatalysts for the oxygen reduction reaction (ORR). The N-CNS synthesized in the first paper shows catalytic activities comparable to commercial Pt/C catalysts in alkaline media . In the second paper, the N-C material exhibits excellent ORR performance, especially when doped with a small amount of Fe, outperforming commercial Pt/C catalysts in terms of activity, stability, and methanol tolerance .
Physical and Chemical Properties Analysis
The physical properties of the nitrogen-doped carbon materials include a large specific surface area and high porosity, which contribute to their catalytic efficiency . The chemical properties are characterized by the presence of nitrogen functionalities, which are responsible for the catalytic activity towards ORR. The materials demonstrate good long-term stability and a dominant 4-electron pathway for ORR in alkaline media, which is desirable for applications such as Zn-air batteries .
Aplicaciones Científicas De Investigación
Coupled Cluster Theory in Chemistry
The coupled cluster (CC) theory has been pivotal in determining the geometry and vibrational frequencies of various electronic states in molecular systems, like nitrogen dioxide. For example, Crawford et al. (1997) utilized CC theory to analyze the C̃ 2A2 electronic state of nitrogen dioxide, revealing significant insights into its molecular structure and challenging some common assumptions about its symmetry (Crawford et al., 1997).
Geotechnical Engineering
In geotechnical engineering, CC theory aids in modeling large strain consolidation, as seen in the development of a numerical model, CC1, by Fox et al. (2005). This model has been critical for understanding the consolidation behavior in geotechnical centrifuges, providing insights into the structural behavior of soil and other geotechnical materials (Fox et al., 2005).
Carbon Dioxide Utilization
Liu et al. (2022) explored the sustainable production of high-value-added chemicals through the catalytic coupling of carbon dioxide (CO2) and nitrogenous small molecules. Their research highlights the importance of CC theory in advancing carbon neutrality and developing carbon capture and utilization (CCU) techniques (Liu et al., 2022).
Carbon Nanomaterials
In the field of materials science, the CC theory is instrumental in the development of nitrogen-doped carbon materials. For instance, Tan et al. (2018) employed it to create nitrogen-doped carbon using graphene quantum dots and chitosan as precursors, showing potential applications in supercapacitors and other energy storage technologies (Tan et al., 2018).
Molecular Spectroscopy
CC theory also plays a significant role in molecular spectroscopy, as demonstrated in the study of the 1/1 complex between water and carbon dioxide in a nitrogen matrix by Schriver et al. (2006). This research offers a deeper understanding of molecular interactions and complex formation (Schriver et al., 2006).
Propiedades
IUPAC Name |
4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKSYDZVBABYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)
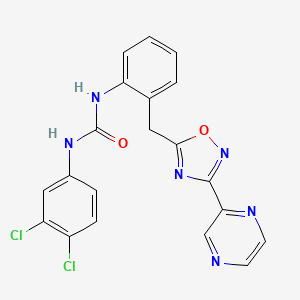
![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)
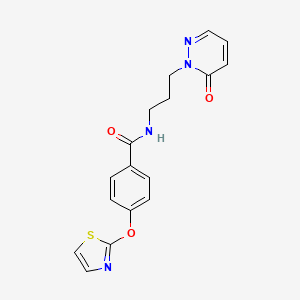
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)

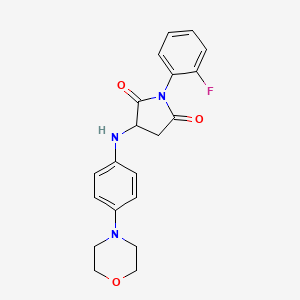
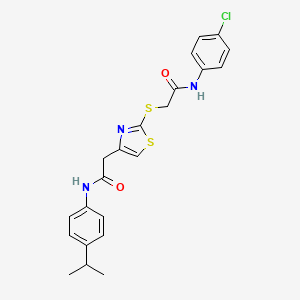

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)
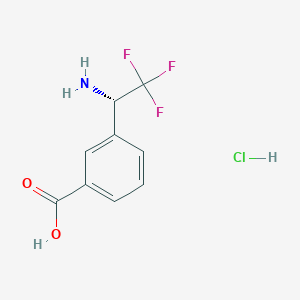
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)